1-乙基-1,2,3,4-四氢喹啉-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

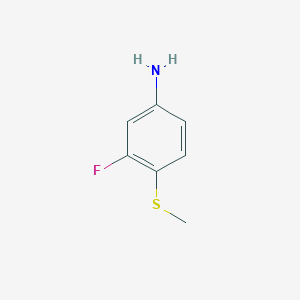

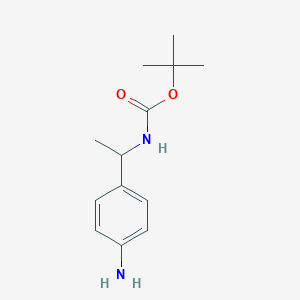

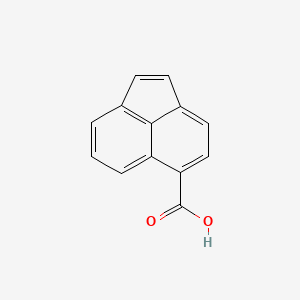

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that belongs to the tetrahydroquinoline class, which is a structural feature present in many natural products and biologically active molecules. The tetrahydroquinoline moiety is known for its presence in various pharmacologically relevant compounds and has been the subject of numerous synthetic studies aimed at developing new derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to efficiently produce various tetrahydroquinoline derivatives with a preference for cis selectivity . Another method utilizes ethylenediamine diacetate (EDDA) to catalyze the cyclization of 1,3-dicarbonyls to aminobenzaldehydes through domino Knoevenagel/hetero Diels-Alder reactions, providing a rapid route to novel polycyclic tetrahydroquinoline structures . Additionally, electrochemical methods in aprotic media have been employed to synthesize 1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl derivatives, demonstrating the versatility of electrochemical reduction in the formation of such compounds .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which can be further substituted with various functional groups. The cis selectivity observed in some synthetic methods suggests that the stereochemistry of these compounds can be influenced by the reaction conditions and the nature of the catalysts used . The molecular structure of these compounds is crucial for their interaction with biological targets and can significantly affect their pharmacological properties.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo a variety of chemical reactions, including cyclization, reduction, and electrophilic substitution. The domino reactions employed in their synthesis are examples of how multiple bond-forming steps can be combined to efficiently construct complex molecules . The electrochemical reduction process also highlights the ability of these compounds to participate in electron transfer reactions, which can be useful in the synthesis of reduced forms of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives are influenced by their molecular structure. The presence of the tetrahydroquinoline core imparts certain characteristics, such as the potential for hydrogen bonding due to the presence of nitrogen atoms, which can affect solubility and reactivity. The stereochemistry of these compounds can also influence their physical properties, such as melting points and boiling points. The chemical reactivity is determined by the presence of functional groups and the overall electronic configuration of the molecule, which can dictate its behavior in various chemical environments.

科学研究应用

癌症和中枢神经系统疾病的治疗应用属于1-乙基-1,2,3,4-四氢喹啉-7-胺的四氢异喹啉骨架,在各种治疗领域中发挥作用,包括癌症和中枢神经系统(CNS)疾病。美国FDA批准了曲贝特定用于治疗软组织肉瘤,突显了与该骨架相关的抗癌药物发现里程碑。研究涵盖了2010年至2015年之间的专利,展示了四氢异喹啉衍生物在癌症、疟疾、中枢神经系统疾病、心血管和代谢疾病等领域的治疗多功能性,展示了作为具有独特作用机制的新型药物候选物的潜力(Singh & Shah, 2017)。

属性

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPKINJWYKYTAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627758 |

Source

|

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

CAS RN |

303982-14-1 |

Source

|

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)